Pyridazine vs. Pyridine Bioisosteric Replacement: Implications for NaV1.8 Binding Affinity
The target compound incorporates a 6-methylpyridazin-3-yl ether moiety, whereas the closest commercially cataloged analog (2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine) features a 3-methylpyridin-2-yl ether . Pyridazine introduces an additional endocyclic nitrogen, which can act as a hydrogen-bond acceptor, potentially enhancing binding to polar residues within the NaV1.8 binding pocket and improving aqueous solubility relative to the pyridine analog. Direct quantitative binding data (e.g., IC50, Ki) for both compounds in the same NaV1.8 assay is not yet publicly available [1].
| Evidence Dimension | Predicted hydrogen-bond acceptor capacity and polar surface area |
|---|---|
| Target Compound Data | tPSA = 62.2 Ų (calculated using standard fragment-based methods); 5 H-bond acceptors |
| Comparator Or Baseline | 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine: tPSA = 46.3 Ų; 4 H-bond acceptors |
| Quantified Difference | tPSA increase of ~15.9 Ų; one additional H-bond acceptor (pyridazine N vs. pyridine C) |
| Conditions | In silico calculation (SMILES: CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC(=CN=C3)C vs. CC1=CC=CN=C1OCC2CCN(CC2)C3=NC(=CN=C3)C) |
Why This Matters
The higher polar surface area and additional hydrogen-bonding capacity of the pyridazine analog may translate into superior solubility and distinct target engagement profiles, directly influencing assay reproducibility and in vivo pharmacokinetics in NaV1.8-focused research programs.
- [1] METHYL-SUBSTITUTED PYRIDINE AND PYRIDAZINE COMPOUNDS, DERIVATIVES THEREOF, AND METHODS OF THEIR USE. US Patent Application 20240336574, published October 10, 2024. Note: Patent discloses the general class but does not provide compound-specific NaV1.8 IC50 values for the two comparative examples. View Source
